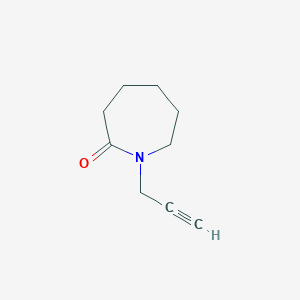

1-(Prop-2-YN-1-YL)azepan-2-one

描述

Direct N-Alkylation of Azepan-2-one (B1668282) with Propargylating Agents

The most common method for the synthesis of 1-(prop-2-yn-1-yl)azepan-2-one is the nucleophilic substitution reaction between azepan-2-one and a propargyl halide, typically propargyl bromide. clockss.org The nitrogen atom of the lactam acts as a nucleophile, attacking the electrophilic carbon of the propargyl halide and displacing the halide to form the desired N-C bond.

The efficiency of the N-alkylation reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, solvent, and the stoichiometry of the reactants.

Temperature: The reaction is typically conducted at room temperature (20–25°C) to minimize the potential for side reactions. Higher temperatures can lead to undesired byproducts and decomposition of the starting materials or product.

Solvent: A variety of solvents can be employed, with toluene (B28343) being a common choice. The selection of the solvent can influence the solubility of the reactants and the reaction rate.

Stoichiometry: To ensure the complete conversion of azepan-2-one, a slight excess of the propargylating agent is often used. A molar ratio of 1:1.2 of azepan-2-one to propargyl bromide is a typical example.

A representative procedure involves stirring a mixture of azepan-2-one and propargyl bromide in the chosen solvent at room temperature for a period of 12-24 hours. The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC). Upon completion, the product is typically isolated and purified by column chromatography.

Table 1: Optimized Conditions for Direct N-Alkylation

| Parameter | Optimized Condition | Rationale |

|---|---|---|

| Temperature | Room Temperature (20-25°C) | Minimizes side reactions and decomposition. |

| Solvent | Toluene | Good solubility for reactants. |

The nucleophilicity of the lactam nitrogen can be enhanced by the addition of a base. The base deprotonates the N-H bond of azepan-2-one, generating a more nucleophilic lactam anion. This modification can lead to faster reaction rates and higher yields.

Commonly used bases include inorganic bases like potassium carbonate (K₂CO₃) and potassium hydroxide (B78521) (KOH), as well as organic bases. clockss.org The choice of base can be critical, as stronger bases may also promote side reactions. For instance, the use of potassium carbonate is a mild condition that effectively promotes the reaction. clockss.org

Table 2: Comparison of Bases in N-Alkylation

| Base | Strength | Typical Conditions | Outcome |

|---|---|---|---|

| Potassium Carbonate (K₂CO₃) | Mild | Toluene, Room Temperature | Effective N-propargylation without significant side reactions. clockss.org |

Phase-transfer catalysis (PTC) is a powerful technique employed to facilitate reactions between reactants located in different phases (e.g., a solid and a liquid, or two immiscible liquids). In the context of N-alkylation of azepan-2-one, PTC can be particularly advantageous when using an inorganic base that is poorly soluble in the organic solvent.

A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the deprotonated lactam from the solid or aqueous phase to the organic phase where the propargyl halide is dissolved. nih.gov This enhances the reaction rate and allows the reaction to proceed under milder conditions. The use of PTC often leads to higher yields and cleaner reactions. researchgate.netrsc.org Solvent-free PTC conditions have also been explored, offering a more environmentally friendly approach. clockss.org

Table 3: Common Phase-Transfer Catalysts

| Catalyst | Type | Application |

|---|---|---|

| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium Salt | Facilitates the transfer of the lactam anion to the organic phase. nih.gov |

Advanced Synthetic Strategies for N-Propargylated Lactams

Beyond direct alkylation, more advanced synthetic strategies can be employed for the construction of N-propargylated lactams, including the target compound. These methods may offer advantages in terms of efficiency, atom economy, or the ability to introduce greater molecular diversity.

While not a direct synthesis of this compound from azepan-2-one, it is conceptually relevant to consider the construction of the N-propargylated azepan-2-one ring system from acyclic precursors. Cyclocondensation reactions can be designed where one of the starting materials already contains the propargyl group. For example, a suitably functionalized amino acid derivative bearing a propargyl group on the nitrogen could undergo intramolecular cyclization to form the seven-membered lactam ring.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, represent a highly efficient approach to complex molecules. While specific MCRs leading directly to this compound are not extensively documented, the principles of MCRs can be applied to the synthesis of N-propargylamines in general. kcl.ac.uk For instance, A³ coupling (aldehyde-alkyne-amine) is a well-established MCR for the synthesis of propargylamines. mdpi.com Adapting such a strategy could potentially lead to precursors that can be further transformed into the desired lactam.

Structure

3D Structure

属性

IUPAC Name |

1-prop-2-ynylazepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-2-7-10-8-5-3-4-6-9(10)11/h1H,3-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVBIUDCJKPZAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCCCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301260648 | |

| Record name | Hexahydro-1-(2-propyn-1-yl)-2H-azepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301260648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23266-25-3 | |

| Record name | Hexahydro-1-(2-propyn-1-yl)-2H-azepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23266-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydro-1-(2-propyn-1-yl)-2H-azepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301260648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Prop 2 Yn 1 Yl Azepan 2 One

Scalability and Process Development for N-Propargyl-ε-caprolactam Synthesis

The scalability of a synthetic process is a critical factor for its industrial application. The synthesis of N-propargyl-ε-caprolactam, particularly through phase-transfer catalysis (PTC), presents several advantages for large-scale production. mdpi.com PTC is a well-established and scalable technique in industrial chemistry, known for its efficiency in reactions involving immiscible phases. mdpi.comtudelft.nl

Key Considerations for Scalability:

Reactor Design and Mixing: For larger batches, efficient mixing is crucial to ensure proper contact between the reacting species, especially in a heterogeneous mixture. The choice of reactor and agitator design plays a significant role in achieving consistent results and avoiding localized "hot spots" in case of exothermic reactions.

Heat Management: The N-alkylation reaction can be exothermic. On a larger scale, effective heat dissipation is necessary to maintain the optimal reaction temperature and prevent side reactions or thermal runaway. The use of jacketed reactors with controlled heating and cooling systems is standard practice in industrial settings.

Reagent Addition Strategy: In large-scale synthesis, the controlled addition of reagents, such as the alkylating agent (propargyl bromide), can help manage the reaction exotherm and improve selectivity.

Work-up and Purification: The purification of the product on a large scale requires efficient and scalable methods. While laboratory-scale purification often relies on column chromatography, industrial processes may favor techniques like distillation, crystallization, or extraction to isolate the product in high purity. For instance, after the reaction, the solid base can be filtered off, and the solvent removed under reduced pressure. The crude product can then be purified by vacuum distillation. researchgate.net

Process Automation and Control: For consistent and safe industrial production, process automation and control systems are implemented to monitor and regulate key parameters such as temperature, pressure, pH, and reagent flow rates.

Below is a table summarizing typical reaction parameters and their considerations for scaling up the synthesis of N-propargyl-ε-caprolactam.

| Parameter | Laboratory Scale | Industrial Scale Considerations |

| Reactants | ε-caprolactam, Propargyl bromide | Bulk handling and storage of raw materials. Purity of starting materials is critical for consistent product quality. |

| Base | Potassium Carbonate, Sodium Hydroxide (B78521) | Cost-effective and readily available industrial-grade bases. Handling of corrosive or hygroscopic bases. |

| Catalyst | Tetrabutylammonium (B224687) Bromide (TBAB) | Catalyst efficiency, stability, and recyclability are important economic factors. mdpi.com |

| Solvent | Toluene (B28343), Acetonitrile | Solvent selection based on safety, environmental impact, and ease of recovery and recycling. rsc.org |

| Temperature | Room Temperature to Reflux | Precise temperature control using automated systems to ensure optimal reaction rate and minimize by-products. |

| Reaction Time | Hours to a day | Optimization of reaction time to maximize throughput without compromising yield and purity. |

| Purification | Column Chromatography | Vacuum distillation, crystallization, or liquid-liquid extraction for efficient and high-throughput purification. researchgate.net |

Considerations for Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgmdpi.com Applying these principles to the synthesis of N-propargyl-ε-caprolactam can lead to more environmentally benign and sustainable manufacturing processes.

Key Green Chemistry Considerations:

Use of Safer Solvents: Traditional solvents like toluene are effective but have environmental and health concerns. Research into greener alternatives such as bio-derived solvents or performing reactions in water or under solvent-free conditions is a key area of green chemistry. rsc.org Some N-alkylation reactions of lactams have been successfully carried out under solvent-free conditions, often assisted by microwave irradiation, which can significantly reduce waste and energy consumption.

Catalysis: The use of a phase-transfer catalyst is already a step towards a greener process as it allows for the use of inorganic bases and can enhance reaction rates, often under milder conditions. mdpi.com Exploring more sustainable and recyclable catalysts, such as polymer-supported or ionic liquid-based catalysts, could further improve the green credentials of the synthesis.

Energy Efficiency: Microwave-assisted synthesis has been shown to accelerate the N-alkylation of amides and lactams, leading to shorter reaction times and potentially lower energy consumption compared to conventional heating methods.

Renewable Feedstocks: While the immediate precursors, ε-caprolactam and propargyl bromide, are typically derived from petrochemical sources, long-term sustainability could involve exploring bio-based routes to these starting materials. For instance, there is ongoing research into the production of caprolactam from renewable resources like lysine (B10760008) or sugars. scielo.org.cowur.nl

The following table outlines potential green and sustainable approaches for the synthesis of N-propargyl-ε-caprolactam.

| Green Chemistry Principle | Conventional Method | Greener Alternative | Potential Benefits |

| Solvent Choice | Toluene | Water, Bio-solvents, Solvent-free | Reduced VOC emissions, lower toxicity, easier work-up. rsc.org |

| Energy Input | Conventional Heating | Microwave Irradiation | Faster reaction times, reduced energy consumption. |

| Catalyst System | Homogeneous PTC (e.g., TBAB) | Heterogeneous or recyclable catalysts | Easier catalyst separation and reuse, reduced waste. mdpi.com |

| Starting Materials | Petrochemical-based | Bio-based ε-caprolactam and propargyl precursors | Reduced reliance on fossil fuels, lower carbon footprint. scielo.org.cowur.nl |

Chemical Reactivity and Transformation Pathways of 1 Prop 2 Yn 1 Yl Azepan 2 One

Alkyne Functionalization Reactions

The terminal alkyne is the most reactive site for a variety of addition and coupling reactions, enabling the construction of more complex molecular architectures.

The terminal alkyne of 1-(prop-2-yn-1-yl)azepan-2-one is an ideal substrate for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". rsc.org This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgnih.gov The reaction proceeds under mild conditions, often at room temperature in various solvents, including aqueous media, and is tolerant of a wide array of functional groups. beilstein-journals.orgnih.gov

The CuAAC reaction involves the coupling of the terminal alkyne of this compound with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst. The catalyst is typically generated in situ from a copper(II) salt, such as CuSO₄, and a reducing agent like sodium ascorbate. beilstein-journals.org The resulting product is a stable triazole ring that covalently links the azepan-2-one (B1668282) moiety to the R-group of the azide. This methodology is widely used for bioconjugation, drug discovery, and materials science. rsc.org For instance, similar propargylated heterocycles have been successfully employed in CuAAC reactions to synthesize complex bioactive molecules. nih.govresearchgate.netnih.gov

Table 1: Representative CuAAC Reaction with this compound

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Benzyl Azide | Cu(I) salt or CuSO₄/Sodium Ascorbate | 1-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)azepan-2-one |

Beyond the well-established CuAAC, the alkyne group can participate in other metal-catalyzed cycloaddition reactions. A notable example is the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC). Unlike the copper-catalyzed version, RuAAC typically yields the 1,5-disubstituted 1,2,3-triazole regioisomer. nih.gov This alternative regioselectivity provides a complementary synthetic route for accessing different triazole isomers.

Gold catalysts have also been shown to facilitate cycloadditions, such as the [4+3] cycloaddition of nitrones to alkynes, leading to the formation of seven-membered heterocyclic rings. scispace.com While a direct application to this compound has not been extensively documented, the inherent reactivity of the propargyl group suggests its potential as a substrate in these transformations.

The terminal alkyne of this compound is a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. researchgate.net This reaction forms a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide/triflate, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org

The Sonogashira coupling is a powerful tool for synthesizing arylalkynes and conjugated enynes, which are important structures in pharmaceuticals and materials science. researchgate.netbeilstein-journals.org The reaction conditions are generally mild and tolerate a wide range of functional groups. wikipedia.org The successful application of the Sonogashira reaction to structurally similar N-propargyl compounds, such as 2-(prop-2-yn-1-yl)isoindoline-1,3-dione, to create more complex benzazepine derivatives highlights the applicability of this method. researchgate.netresearchgate.net

Table 2: Example of a Sonogashira Coupling Reaction

| Alkyne Substrate | Coupling Partner | Catalysts | Base | Product |

| This compound | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (Et₃N) | 1-(3-Phenylprop-2-yn-1-yl)azepan-2-one |

Another significant palladium-catalyzed reaction is the Heck reaction, which typically involves the coupling of an unsaturated halide with an alkene. nih.gov While less direct for a terminal alkyne, related cascade processes involving alkyne insertion can occur, demonstrating the broad utility of palladium catalysis in alkyne functionalization. chemrxiv.org

The alkyne moiety can undergo hydration reactions, typically under acidic or metal-catalyzed conditions, to yield carbonyl compounds. The hydration of the terminal alkyne in this compound would follow Markovnikov's rule to produce a methyl ketone, resulting in the formation of 1-(2-oxopropyl)azepan-2-one. This transformation is a key step in the Meyer-Schuster rearrangement of propargylic alcohols, which converts them into α,β-unsaturated carbonyl compounds. core.ac.ukwikipedia.org

Oxidation of the propargyl group can also be achieved. Gold-catalyzed oxidation reactions, for example, can convert alkynes into α,β-unsaturated ketones or other oxygenated products, often proceeding through a highly electrophilic α-oxo gold carbene intermediate. rsc.orgnih.gov The specific outcome depends on the oxidant and reaction conditions employed.

The carbon-carbon triple bond of the propargyl group is susceptible to both nucleophilic and electrophilic attack.

One important class of reactions is the multicomponent A³ coupling (Aldehyde-Alkyne-Amine), which involves the copper-catalyzed reaction of a terminal alkyne, an aldehyde, and a secondary amine to produce propargylamines. nih.govmdpi.com In this context, this compound could react with formaldehyde (B43269) and a secondary amine to yield a more complex amine derivative.

The alkyne can also undergo intramolecular nucleophilic addition. For example, tandem reactions involving a Meyer–Schuster rearrangement followed by an intramolecular aza-Michael addition have been used to construct piperidine (B6355638) derivatives. researchgate.net Furthermore, ruthenium-catalyzed addition of amides across the alkyne bond has been reported to form enamides. rptu.de

Reactions Involving the Lactam Nitrogen and Ring System

The azepan-2-one ring system, a seven-membered lactam, also possesses distinct reactivity. The nitrogen atom, while part of an amide, can still exhibit nucleophilicity, and the amide bond itself can be cleaved.

The synthesis of the non-nucleophilic base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) starts from azepan-2-one (caprolactam). tandfonline.com The initial step involves N-cyanoethylation, demonstrating that the lactam nitrogen can be alkylated, a reaction that could potentially be applied to derivatives like this compound under specific conditions, although the existing N-substituent would influence reactivity. tandfonline.com

The lactam ring can undergo ring-opening reactions, primarily through hydrolysis under acidic or basic conditions, which would cleave the amide bond to yield 6-aminocaproic acid substituted on the nitrogen with the propargyl group. Reductive cleavage of the amide bond is also a possible transformation, which would convert the lactam into a cyclic amine, azepane. Reports on related lactam systems show that ring-opening can be a key step in rearrangements to form different heterocyclic structures, such as the cyanamide-induced rearrangement of an epoxy-δ-lactam into a ring-expanded diazepine. scispace.com

Further N-Alkylation and Acylation beyond Propargylation

While the synthesis of the title compound involves the N-alkylation of azepan-2-one (caprolactam) with propargyl bromide, further alkylation or acylation directly on the tertiary amide nitrogen is generally unfavorable under standard conditions. qu.edu.qa Instead, the reactivity of the N-propargyl group is harnessed to introduce greater molecular complexity. The terminal alkyne provides a reactive handle for various addition and coupling reactions, which effectively functionalize the N-substituent.

Key transformations of the N-propargyl group include:

Mannich-type Reactions: The terminal alkyne of this compound can participate in aminomethylation reactions, commonly known as Mannich reactions. In the presence of formaldehyde, a secondary amine, and typically a copper(I) salt as a catalyst, an amino-methyl group is added to the terminal carbon of the alkyne. innovareacademics.inijbpas.com This reaction creates a new C-C bond and introduces a new amino functionality, transforming the simple propargyl group into a more complex 4-aminobut-2-yn-1-yl substituent. innovareacademics.ininnovareacademics.inijmrhs.com The general scheme for this reaction is the formation of a reactive iminium cation from formaldehyde and the secondary amine, which is then attacked by the copper acetylide derived from the terminal alkyne. innovareacademics.inijbpas.com

Sonogashira Coupling: The terminal C-H bond of the propargyl group is amenable to palladium- and copper-cocatalyzed cross-coupling with aryl or vinyl halides, a reaction known as the Sonogashira coupling. wikipedia.orgorganic-chemistry.org This powerful C-C bond-forming reaction allows for the direct attachment of various aromatic or vinylic moieties to the alkyne, significantly extending the carbon skeleton. nih.govrsc.org The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it a valuable tool for modifying the N-substituent of the lactam. wikipedia.org

These reactions highlight a strategy where the lactam nitrogen is first functionalized with a reactive propargyl handle, which is then elaborated in subsequent steps to build more complex molecular architectures.

Ring-Opening Reactions of the Azepan-2-one Core

The azepan-2-one ring, a derivative of ε-caprolactam, is susceptible to ring-opening reactions, most notably ring-opening polymerization (ROP). This process can lead to the formation of functional polyamides.

Anionic Ring-Opening Polymerization (AROP): ε-Caprolactam is famously polymerized via AROP to produce Nylon 6. rsc.org This process typically requires a strong base catalyst and an N-acyl lactam initiator. rsc.org Functionalized lactams, such as those with pendent groups, can also undergo AROP. For instance, caprolactam derivatives bearing allyl groups have been successfully copolymerized, yielding polyamides with reactive side chains. researchgate.net By analogy, this compound is a strong candidate for AROP. Polymerization would yield a polyamide chain with regularly spaced propargyl groups. These pendent alkyne groups would serve as valuable handles for post-polymerization modification using highly efficient reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

Organometallic Ring-Opening: The lactam ring can also be opened through reactions with organometallic reagents. Studies on N-acyl and N-alkoxycarbonyl lactams have shown that these compounds can undergo ring-opening upon treatment with reagents like Grignards or organolithiums, leading to the formation of cyclic imines or other functionalized acyclic products. acs.org This pathway involves the nucleophilic attack at the lactam carbonyl, followed by cleavage of the endocyclic N-C(O) bond.

Rearrangement Reactions Involving the Lactam Framework

The interplay between the lactam ring and the N-propargyl substituent can facilitate various rearrangement reactions, often catalyzed by transition metals. These reactions can lead to the formation of new heterocyclic systems.

Beckmann Rearrangement: While not a rearrangement of the lactam itself, the Beckmann rearrangement is the cornerstone for the synthesis of the azepan-2-one core from cyclohexanone (B45756) oxime. wikipedia.org The strategic importance of this reaction is demonstrated in multi-step syntheses where the resulting lactam is further functionalized. For example, a tricyclic lactam has been synthesized via a sequence involving a Beckmann rearrangement, followed by N-allylation of the lactam, and finally a ring-rearrangement metathesis (RRM) to construct a complex polycyclic system. beilstein-journals.org This highlights how the lactam framework, once formed, can be a platform for subsequent complex rearrangements.

Cycloisomerization and Related Rearrangements: N-propargyl amides and lactams are known precursors for various cyclization and rearrangement reactions. qu.edu.qathieme-connect.com Gold and other transition metals are particularly effective at catalyzing the intramolecular cycloisomerization of N-propargyl amides. For example, gold(I)-catalyzed reactions of N-propargyl ynamides can lead to the formation of dihydropyridinones. researchgate.net Rearrangements of β-lactams bearing N-alkynyl groups can proceed via initial activation of the alkyne by a catalyst, followed by intramolecular attack and bond cleavage, resulting in five-membered heterocycles. researchgate.net Although specific examples starting directly from this compound are not prevalent in the literature, the established reactivity of N-propargyl amides suggests its potential to undergo similar skeletal reorganizations to form novel fused or spirocyclic heterocyclic structures.

Stereochemical Control and Diastereoselectivity in this compound Transformations

Achieving stereocontrol in reactions involving this compound is a critical aspect for its application in the synthesis of complex, biologically active molecules. Stereoselectivity can be introduced by using chiral catalysts, chiral auxiliaries, or by transferring existing stereochemistry from a chiral starting material.

While specific studies on the diastereoselective transformations of this compound are limited, principles from related systems provide a clear framework for potential stereochemical outcomes. The reactions of chiral seven-membered ring enolates, for instance, are known to be highly diastereoselective. organic-chemistry.org

Substrate-Controlled Diastereoselectivity: If the azepan-2-one ring itself contains a stereocenter, it can direct the stereochemical outcome of reactions on the propargyl side chain. For example, in the stereoselective synthesis of pinane-based 2-amino-1,3-diols, an existing chiral framework is used to direct a subsequent aminohydroxylation step, establishing the stereochemistry of the new functional groups with high fidelity. beilstein-journals.org A similar principle would apply if a chiral variant of this compound were used in reactions like Mannich or coupling reactions.

Catalyst-Controlled Enantioselectivity: Asymmetric catalysis offers a powerful method to introduce chirality. The Kinugasa reaction, which forms β-lactams from alkynes and nitrones, can be rendered highly stereoselective. researchgate.net For instance, the reaction between chiral ynamides and nitrones proceeds in a highly stereoselective manner to produce chiral α-amino-β-lactams, where the stereochemistry is controlled during the initial cycloaddition and subsequent protonation steps. nih.gov This demonstrates that reactions involving the N-alkyne motif can be effectively controlled by chiral environments.

Stereospecific Rearrangements: Rearrangement reactions can also proceed with high stereospecificity. The Beckmann rearrangement, for example, is stereospecific, with the group anti-periplanar to the leaving group on the oxime nitrogen being the one that migrates. wikipedia.org This inherent stereochemical control is fundamental in synthetic strategies that rely on this reaction.

Applications of 1 Prop 2 Yn 1 Yl Azepan 2 One and Its Derivatives in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Heterocyclic Scaffolds

The inherent structure of 1-(prop-2-yn-1-yl)azepan-2-one, also known as N-propargyl caprolactam, makes it an ideal starting point for the synthesis of intricate heterocyclic systems. The reactivity of both the lactam ring and the alkyne moiety can be harnessed to build polycyclic, spirocyclic, and macrocyclic frameworks.

The construction of spirocyclic scaffolds, where two rings share a single atom, is of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. uc.pt The synthesis of spiro-β-lactams has been achieved through various methods, including phosphine-catalyzed [3+2] annulation reactions and Staudinger reactions involving ketenes and imines. uc.ptnih.gov For instance, a copper-catalyzed Kinugasa/Michael domino reaction has been developed for the asymmetric synthesis of spirocyclic β-lactams from alkyne-tethered cyclohexadienones and nitrones, achieving excellent stereoselectivity. jyu.fi Such strategies highlight the potential of the alkyne group in this compound to participate in annulation reactions to form spiro-lactams where the spiro-center is adjacent to the lactam nitrogen.

Furthermore, palladium-catalyzed reactions are instrumental in creating fused polycyclic systems. researchgate.net Domino reactions that combine cyclization and carboxylation can produce a variety of carboxylic acids from which complex lactams can be derived. researchgate.net The alkyne functionality within this compound is a prime candidate for participating in transition-metal-catalyzed polyannulation reactions to form fused aromatic or heteroaromatic rings onto the lactam backbone in situ. rsc.org

Table 1: Synthetic Strategies for Spirocyclic Lactam Formation

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref |

| Kinugasa/Michael Domino Reaction | Alkyne-tethered cyclohexadienones, Nitrones | Chiral Copper Catalyst | Highly functionalized spirocyclic β-lactams | jyu.fi |

| Phosphine-catalyzed [3+2] Annulation | 6-Alkylidene-penicillanates, Allenoates | Triphenylphosphine | Spirocyclopentene-β-lactams | nih.gov |

| Staudinger Reaction | Ketenes (in situ), Imines | Refluxing Toluene (B28343), Triethylamine | cis/trans-Spiro-β-lactams | csic.es |

Macrocycles are of great interest in supramolecular and host-guest chemistry. researchgate.netresearchgate.net The "click reaction" (CuAAC) has emerged as a powerful tool for the efficient construction of macrocyclic structures due to its high yield and functional group tolerance. nih.govrsc.org The propargyl group of this compound makes it an ideal component for CuAAC-mediated macrocyclization. By designing a linear precursor that contains both the N-propargyl lactam moiety and an azide (B81097) group, an intramolecular "click" reaction can be employed to form a macrocycle containing a triazole linkage. nih.gov This strategy has been successfully used to create peptide- and sugar-containing macrocycles and highlights a modular approach to complex structures. nih.govresearchgate.net

Another powerful technique for creating macrocycles from lactams is Successive Ring Expansion (SuRE). This method allows for the expansion of lactam rings into larger macrocyclic thiolactones, demonstrating the utility of the lactam core in building macrocyclic frameworks. rsc.org Additionally, Sonogashira cross-coupling reactions provide a rigid connection between building blocks and have been used to synthesize multivalent tetralactam macrocycles for applications in host-guest chemistry. beilstein-journals.org These methods underscore the potential of this compound derivatives in the convergent synthesis of hosts and guests with well-defined geometries. beilstein-journals.org

The creation of all-carbon quaternary stereocenters is a significant challenge in organic synthesis. beilstein-journals.org Lactams containing a quaternary center at the α-position are valuable motifs in biologically active natural products and pharmaceuticals. nih.govnih.gov Palladium-catalyzed enantioselective decarboxylative allylic alkylation has been successfully applied to various lactams, including caprolactams, to generate these C(α)-quaternary centers with excellent yield and enantioselectivity. nih.govacs.org

While these methods typically start with an N-protected caprolactam, the established protocols provide a clear pathway for the α-functionalization of this compound. A two-step sequence involving the formation of a lactam enolate followed by alkylation can furnish the desired α-quaternary caprolactam, which retains the synthetically valuable alkyne handle for subsequent modifications. nih.gov This approach would allow for the synthesis of highly functionalized and structurally diverse chiral lactams. nih.govresearchgate.net

Table 2: Methods for α-Quaternary Center Formation in Lactams

| Method | Substrate Type | Catalyst System | Key Feature | Ref |

| Palladium-Catalyzed Decarboxylative Allylic Alkylation | N-Acyl Lactams | Palladium catalyst with chiral ligand | Highly enantioselective formation of α-quaternary centers | nih.govacs.org |

| Asymmetric Phase-Transfer Catalytic Alkylation | Methylene-lactams | Chiral Phase-Transfer Catalyst | High optical yields for α-quaternary chiral lactams | nih.gov |

| Copper-Catalyzed Hydroalumination/Cyanation | Allenes | Copper catalyst, DIBAL-H, Tosyl cyanide | Forms α-quaternary nitriles, which can be converted to lactams | beilstein-journals.org |

Functionalization Strategies for Polymeric Materials

The propargyl group of this compound is a key feature that allows its integration into advanced polymeric materials. By incorporating this monomer into polymer chains, a pendant alkyne group is introduced, which serves as a versatile anchor for subsequent functionalization.

Post-polymerization modification is a powerful strategy for creating a diverse library of functional polymers from a single polymer precursor. acs.org The incorporation of monomers with "clickable" handles, such as the alkyne in this compound, is a cornerstone of this approach. This monomer can be copolymerized with other monomers using techniques like atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain transfer (RAFT) polymerization. acs.orgresearchgate.net

The resulting polymer possesses pendant alkyne groups that are readily available for modification via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. rsc.orgacs.org This allows for the covalent attachment of a wide variety of azide-functionalized molecules, including drugs, imaging agents, and biomolecules like carbohydrates, without altering the polymer backbone. acs.orgrsc.org For example, researchers have synthesized poly(N-vinylcaprolactam) (PNVCL) nanogels containing propargyl groups and subsequently functionalized them with azido-glucosides and azido-maltosides, demonstrating the accessibility of the alkyne for modification. acs.org This method provides a highly efficient and modular route to tailor the properties of the final material. researchgate.net

Stimuli-responsive or "smart" polymers, which undergo significant changes in response to environmental triggers like temperature or pH, are highly sought after for applications such as drug delivery and tissue engineering. mdpi.comrsc.org Poly(N-vinylcaprolactam) (PNVCL) is a well-known thermoresponsive polymer that exhibits a phase transition in a physiologically relevant temperature range. mdpi.comnih.gov By using this compound as a comonomer in the synthesis of PNVCL-based systems, both thermoresponsivity and "clickable" functionality can be combined. acs.orghelsinki.fi This has been demonstrated in the creation of PNVCL nanogels that respond to temperature, light, and electric fields after functionalization via the alkyne handle. helsinki.fi

The alkyne group is also crucial for the functionalization of nanoparticles for biomedical applications. hiyka.comnih.gov Alkyne-functionalized gold nanoparticles, for example, can be conjugated with azide-tagged molecules for use in targeted drug delivery, biosensing, and bioimaging. hiyka.comsigmaaldrich.comnih.gov Polymers synthesized using this compound can be "clicked" onto azide-modified nanoparticle surfaces. This strategy allows for the creation of a stable, functional polymer shell that can impart properties like biocompatibility, stealth characteristics (e.g., with PEG side chains), and stimuli-responsiveness to the nanoparticle core. nih.govnih.gov

Design and Synthesis of Advanced Organic Materials

The unique bifunctional nature of this compound, possessing a polymerizable lactam ring and a versatile propargyl group, makes it a valuable monomer for the design and synthesis of advanced functional polymers. The primary route for polymerizing this monomer is through ring-opening polymerization (ROP) of the azepan-2-one (B1668282) (or ε-caprolactam) moiety, a well-established and efficient method for producing polyamides. rsc.org The presence of the pendant alkyne functionality on the nitrogen atom allows for post-polymerization modification via "click" chemistry, enabling the creation of tailor-made materials with specific properties and applications.

The polymerization of lactams like ε-caprolactam can be achieved through several mechanisms, including anionic, cationic, and enzymatic ROP. rsc.orgrsc.org These methods allow for the synthesis of polyamides with controlled molecular weights and defined architectures. rsc.org For a functionalized monomer such as this compound, these polymerization techniques can be adapted to produce a linear polyamide backbone with pendant propargyl groups at regular intervals.

A significant advantage of incorporating the propargyl group is the ability to perform highly efficient and specific post-polymerization modifications. The terminal alkyne is a key component in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of click chemistry. This allows for the straightforward introduction of a wide array of functionalities to the polyamide backbone. For instance, molecules containing an azide group, such as polyethylene (B3416737) glycol (PEG)-azide or azide-functionalized bioactive molecules, can be "clicked" onto the polymer chain. rsc.org This strategy has been successfully employed for similar propargyl-functionalized polymers to attach molecules like oligopeptides and phosphorylcholine (B1220837) derivatives. rsc.org

The copolymerization of this compound with other cyclic monomers, such as ε-caprolactone or unmodified ε-caprolactam, offers a pathway to a diverse range of functional materials. rsc.orgehu.es This approach allows for the tuning of the physical and chemical properties of the resulting copolymers, including their hydrophilicity, biodegradability, and thermal characteristics. rsc.org For example, copolymerization with ε-caprolactone would yield functional polyester-co-polyamide materials.

The synthesis of such functional polymers opens up possibilities for creating advanced materials like amphiphilic block copolymers. These materials can self-assemble in aqueous media to form micelles or vesicles, which are of interest for applications in drug delivery. acs.org While direct reports on the synthesis of block copolymers from this compound are scarce, the synthesis of related structures like hyperbranched polycaprolactone-click-poly(N-vinylcaprolactam) copolymers demonstrates the feasibility of this approach. acs.org

Below is a table summarizing the potential synthetic pathways and resulting materials from this compound.

| Polymerization / Modification Strategy | Monomers / Reagents | Resulting Polymer / Material | Key Features |

| Homopolymerization | This compound | Poly(this compound) | Linear polyamide with pendant alkyne groups, ready for functionalization. |

| Copolymerization | This compound, ε-Caprolactam | Random or block copolyamide | Tunable properties based on comonomer ratio; introduces functional handles into traditional polyamide 6. |

| Copolymerization | This compound, ε-Caprolactone | Random or block polyester-co-polyamide | Combines properties of polyesters and polyamides; biodegradable with functional sites. rsc.org |

| Post-Polymerization Modification (Click Chemistry) | Poly(this compound), Azide-functionalized molecules (e.g., PEG-N3) | Graft copolymers | Highly versatile for attaching a wide range of molecules to the polymer backbone. rsc.org |

The design of these materials leverages the predictable reactivity of the lactam and propargyl groups to build complex macromolecular architectures. The ability to precisely control the composition and structure through these synthetic strategies is crucial for developing advanced organic materials for specialized applications. rsc.org

Spectroscopic Characterization and Mechanistic Investigations

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 1-(prop-2-yn-1-yl)azepan-2-one, both ¹H and ¹³C NMR are instrumental in confirming the connectivity of its atoms.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the azepan-2-one (B1668282) ring and the propargyl group. The methylene (B1212753) protons adjacent to the nitrogen atom and the carbonyl group within the seven-membered ring would exhibit characteristic chemical shifts, typically in the range of 3.2-3.5 ppm and 2.4-2.6 ppm, respectively. The protons of the propargyl group are particularly diagnostic: the methylene protons attached to the nitrogen would appear as a doublet around 4.0-4.3 ppm, coupled to the terminal alkyne proton. This terminal alkyne proton itself would present as a triplet in the region of 2.2-2.4 ppm.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the lactam is the most deshielded, with a chemical shift typically exceeding 175 ppm. The carbons of the azepan-2-one ring would appear in the aliphatic region of the spectrum. The propargyl group would be characterized by signals for the methylene carbon attached to the nitrogen (around 30-35 ppm) and the two sp-hybridized carbons of the alkyne, with the terminal alkyne carbon appearing around 70-75 ppm and the internal alkyne carbon resonating at a slightly higher field, around 78-82 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | >175 |

| N-CH₂ (ring) | 3.2-3.5 | 45-50 |

| CH₂ (ring) | 1.5-1.8 | 25-35 |

| N-CH₂ (propargyl) | 4.0-4.3 | 30-35 |

| C≡CH | - | 78-82 |

| C≡CH | 2.2-2.4 | 70-75 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound and for tracking its transformations during chemical reactions. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

The fragmentation pattern in the mass spectrum offers valuable structural information. Common fragmentation pathways for N-substituted lactams include cleavage of the lactam ring and fragmentation of the N-substituent. nih.gov For this compound, characteristic fragments would likely arise from the loss of the propargyl group or parts thereof, as well as from the characteristic cleavage of the seven-membered ring. nih.gov The high-resolution capabilities of this technique enable the differentiation of ions with very similar nominal masses, which is crucial for identifying reaction intermediates and products in mechanistic studies.

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. photothermal.com For this compound, these techniques can readily confirm the presence of the key lactam and alkyne moieties.

The IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the amide group in the lactam ring, typically appearing in the region of 1630-1680 cm⁻¹. The terminal alkyne group would give rise to two characteristic vibrations: a sharp, weak to medium intensity C≡C stretching band around 2100-2140 cm⁻¹ and a strong, sharp ≡C-H stretching band near 3300 cm⁻¹. rsc.org

Raman spectroscopy provides complementary information. The C≡C triple bond, being a symmetric and polarizable bond, often gives a strong signal in the Raman spectrum, making it a useful tool for identifying this functional group. nih.gov The carbonyl stretch is also observable in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Amide (Lactam) | C=O stretch | 1630-1680 (strong) | 1630-1680 (medium) |

| Alkyne | ≡C-H stretch | ~3300 (strong, sharp) | ~3300 (medium, sharp) |

| Alkyne | C≡C stretch | 2100-2140 (weak-medium) | 2100-2140 (strong) |

| Alkane | C-H stretch | 2850-2960 (medium-strong) | 2850-2960 (medium-strong) |

X-ray Crystallography for Solid-State Structure Determination of N-Propargylated Lactams

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules pack together in a crystal lattice. researchgate.net

Kinetic and Mechanistic Studies of this compound Reactions

The presence of both a lactam and a terminal alkyne functional group makes this compound a versatile substrate for a variety of chemical transformations. Kinetic and mechanistic studies are crucial for understanding the rates and pathways of these reactions.

The reactivity of the lactam ring is of significant interest. Hydrolysis of the amide bond, either under acidic or basic conditions, is a fundamental reaction of lactams. Kinetic studies of this process would involve monitoring the disappearance of the starting material or the appearance of the ring-opened product over time, allowing for the determination of the reaction rate constant and the influence of factors such as pH and temperature.

The terminal alkyne is another reactive handle. It can participate in a range of reactions, including cycloadditions (such as the copper-catalyzed azide-alkyne cycloaddition or "click" reaction), Sonogashira coupling, and hydration. Kinetic studies of these reactions would provide insights into the reaction mechanism and help in optimizing reaction conditions. For instance, monitoring the progress of a click reaction would allow for the determination of the catalytic efficiency of different copper catalysts.

Understanding the interplay between the lactam and alkyne functionalities is also a key area of investigation. For example, the lactam ring could potentially influence the reactivity of the alkyne through electronic or steric effects, and vice versa. Mechanistic studies employing techniques such as isotopic labeling and computational modeling could shed light on these interactions.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the three-dimensional structure and conformational preferences of 1-(prop-2-yn-1-yl)azepan-2-one. These calculations can predict bond lengths, bond angles, and dihedral angles, which collectively define the molecule's shape.

The amide bond in lactams like azepan-2-one (B1668282) is typically planar due to resonance stabilization. However, substitution on the nitrogen atom can induce non-planarity, a phenomenon known as amide bond distortion. This distortion can significantly impact the chemical reactivity of the amide bond. researchgate.net In N-propargylated azepan-2-ones, the propargyl group can influence the geometry of the amide linkage.

Computational methods, such as those employing B3LYP functionals, can quantify the degree of distortion. nih.gov Key parameters include the amide bond twist angle (τ) and the pyramidalization at the nitrogen atom (χN). nih.govnsf.gov While acyclic amides are generally planar, the introduction of steric strain or specific electronic effects can lead to significant deviations. nih.govresearchgate.net For instance, studies on related N-acyl-δ-valerolactams have shown that moderate structural distortion can lead to enhanced reactivity in cross-coupling reactions. organic-chemistry.org While specific calculations for this compound are not extensively documented in the provided results, the principles from related systems suggest that the propargyl group would induce a degree of non-planarity, influencing its chemical behavior.

Table 1: Calculated Amide Bond Distortion Parameters for Model Amides This table is illustrative and based on general findings for twisted amides, as specific data for this compound was not available in the search results.

| Compound/System | Twist Angle (τ) (°) | Pyramidalization (χN) (°) | Method |

| Unmodified Amide (Model) | ~0-5 | ~0-5 | B3LYP/6-311++G(d,p) |

| Sterically Hindered Amide | >10 | >10 | B3LYP/6-311++G(d,p) |

| N-Acyl-δ-valerolactam | Moderate Distortion | Moderate Distortion | X-ray Crystallography |

The seven-membered azepane ring is flexible and can adopt several conformations, with the chair and boat forms being the most common. doi.org The presence of the N-propargyl substituent influences the conformational equilibrium of the ring. Computational studies, often complemented by NMR spectroscopy, can determine the relative energies of different conformers and the energy barriers for their interconversion. researchgate.net

For substituted azepan-2-ones, the ring often adopts a chair conformation. doi.org However, the specific orientation of the N-substituent can vary. Variable temperature NMR studies on related N-substituted 2-benzazepines have revealed chair-to-chair interconversion barriers of approximately 11 kcal/mol. researchgate.net For this compound, computational modeling would be necessary to predict the preferred conformation and the rotational barrier of the propargyl group.

Table 2: Illustrative Conformational Analysis Data for a Substituted Azepane Ring This table is a hypothetical representation of data that could be obtained from a computational conformational analysis.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Computational Method |

| Chair 1 (equatorial propargyl) | 0.00 | C2-N1-C7-C6, N1-C2-C3-C4 | DFT/B3LYP |

| Chair 2 (axial propargyl) | 2.5 | C2-N1-C7-C6, N1-C2-C3-C4 | DFT/B3LYP |

| Boat | 5.8 | C2-N1-C7-C6, N1-C2-C3-C4 | DFT/B3LYP |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, including the identification of transition states and intermediates.

The introduction of the propargyl group onto the azepan-2-one nitrogen is a key synthetic step. Computational methods can model the transition state of this SN2 reaction. Such analyses provide insights into the reaction kinetics and the factors influencing the reaction rate. For related propargylation reactions of aldehydes, DFT calculations have been used to model the six-membered transition state, which accurately predicts the stereochemical outcome. researchgate.net While the specific transition state for the N-propargylation of azepan-2-one is not detailed in the provided search results, computational toolkits like AARON have been developed to automate the prediction of enantioselectivities for similar reactions. acs.orgarxiv.org

The terminal alkyne of the propargyl group in this compound makes it a suitable substrate for "click" chemistry, particularly the copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC). mdpi.com DFT calculations have been extensively used to study the mechanisms of these reactions.

For CuAAC, computational studies have investigated the role of copper acetylide intermediates and the nature of the transition states leading to the formation of 1,4-disubstituted 1,2,3-triazoles. mdpi.com In the case of RuAAC, which often leads to 1,5-disubstituted triazoles, DFT calculations have elucidated the catalytic cycle, identifying key intermediates and the regioselectivity-determining step. mdpi.com Theoretical investigations have also explored the mechanisms of iridium-catalyzed azide-alkyne cycloadditions, highlighting how the metal and ligands influence regioselectivity. acs.org

Table 3: Calculated Activation Barriers for Model Azide-Alkyne Cycloaddition Reactions This table presents generalized data from computational studies of click chemistry.

| Reaction Type | Catalyst | Activation Energy (kcal/mol) | Regioselectivity | Computational Method |

| CuAAC | Cu(I) | 10-15 | 1,4-disubstituted | DFT (M06) |

| RuAAC | Cp*RuCl | ~13 (rate-determining step) | 1,5-disubstituted | DFT |

| AgAAC | Ag(I) | Lower for dinuclear species | 1,4-disubstituted | DFT (B3LYP) |

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry can predict various aspects of a molecule's reactivity. Quantum chemical parameters derived from the electronic structure of this compound can be correlated with its chemical behavior.

Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of a molecule's ability to act as a nucleophile or an electrophile. researchgate.netarabjchem.org The HOMO-LUMO energy gap is a measure of chemical reactivity. researchgate.net Molecular Electrostatic Potential (MEP) maps can visualize the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

For reactions like the azide-alkyne cycloaddition, computational models can predict the regioselectivity by comparing the activation energies of the transition states leading to different regioisomers. acs.org For instance, in Ru-catalyzed reactions, the regioselectivity is determined during the oxidative coupling step. mdpi.com Similarly, computational screening can predict the enantioselectivity of asymmetric reactions by calculating the energy differences between diastereomeric transition states. acs.org

Elucidation of Ligand-Substrate Interactions in Catalytic Systems

extensive literature review indicates a significant gap in the scientific record regarding computational and theoretical studies specifically focused on the chemical compound this compound. To date, no dedicated research has been published that elucidates the ligand-substrate interactions of this particular molecule within catalytic systems.

While computational chemistry is a powerful tool for understanding reaction mechanisms and molecular interactions, it appears that this compound has not yet been the subject of such detailed theoretical investigation. Searches of scholarly databases have not yielded any specific findings, such as binding energy calculations, transition state geometries, or molecular orbital analyses that would shed light on its behavior as a ligand or substrate in a catalytic cycle.

Theoretical studies on analogous, but distinct, molecular structures do exist. For instance, computational analyses have been performed on various N-alkynyl lactams and amides to understand their reactivity and interaction with metal catalysts in processes like N-acylation, cycloaddition, and polymerization. These studies often involve density functional theory (DFT) calculations to map reaction pathways and identify key intermolecular forces, such as hydrogen bonding or π-stacking, that govern the interaction between a catalyst and a substrate.

However, due to the specific structural and electronic properties endowed by the combination of the azepan-2-one ring and the N-propargyl group, the findings from these related systems cannot be directly extrapolated to this compound. The unique steric and electronic environment of this compound would necessitate its own dedicated computational analysis to accurately model its interactions.

Consequently, there are no specific research findings or data tables available to present for this compound in the context of ligand-substrate interactions in catalytic systems. This represents a novel area for future computational research, which could provide valuable insights into the potential catalytic applications of this compound.

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Sustainable Synthesis and Functionalization

The future of synthesizing and modifying 1-(prop-2-yn-1-yl)azepan-2-one is intrinsically linked to the development of greener, more efficient catalytic methods. Current research trends point towards several key areas:

Sustainable Synthesis: Traditional syntheses often rely on stoichiometric bases and organic solvents. Emerging strategies focus on minimizing waste and energy consumption. One promising approach is the catalyst-free, photo-induced radical synthesis of lactams, which can be achieved under violet light using greener solvents. rsc.org Another avenue involves one-pot sequential processes that combine steps like hydroalumination and carboxylation using copper or silver catalysts, which can be applied to propargyl amines to form lactam structures. nih.govacs.org The use of readily available, non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is also being explored for mediating cyclization and other transformations under milder conditions. tandfonline.com

Advanced Catalysts for Functionalization: The propargyl group is ripe for functionalization, most notably through "click" chemistry. However, future research is exploring a wider array of catalytic transformations. Gold catalysis, for instance, has shown remarkable potential for the electrophilic activation of alkynes, enabling a range of cyclization and addition reactions that were previously challenging. ethernet.edu.etrsc.org Metallaphotoredox catalysis, which merges photoredox catalysis with transition metal catalysis (e.g., copper), is enabling novel transformations like enantioselective 1,4-carbocyanation of related enyne systems, a reactivity mode with potential implications for functionalizing the propargyl moiety of the lactam. acs.org Furthermore, the development of novel, reusable nanocatalysts, such as a termetallic Ni/Cu/Fe system, for A³-coupling reactions (aldehyde, alkyne, amine) showcases a move towards more robust and industrially viable processes for creating derivatives. researchgate.net

A comparative look at catalysts being developed for related transformations is presented below:

| Catalytic System | Transformation | Key Advantages |

| Photoredox/Violet Light | Radical Lactam Synthesis | Catalyst-free, sustainable, mild conditions. rsc.org |

| Copper (Cu) or Silver (Ag) | Carboxylation/Lactam formation | One-pot synthesis, efficient. nih.govacs.org |

| Gold (Au) | Oxidative Cyclization/Functionalization | High efficiency for alkyne activation, mild conditions. ethernet.edu.etrsc.org |

| Nickel/Copper/Iron (Ni/Cu/Fe) Nanocatalyst | A³-Coupling Reactions | Recyclable, robust, industrially applicable. researchgate.net |

| Rhodium (Rh)/Copper (Cu) | Annulation of Tetrazoles with Alkynes | One-pot synthesis of complex heterocycles (e.g., aminoquinolines). acs.org |

Exploration of Unprecedented Reactivity Modes for the Propargyl-Lactam System

Beyond established reactions, researchers are actively seeking to unlock new reactivity pathways for the propargyl-lactam scaffold. This exploration could lead to the synthesis of entirely new molecular architectures.

Novel Cyclizations and Rearrangements: The synergy between the alkyne and the lactam nitrogen opens doors to unique intramolecular reactions. Gold and other transition metals are known to catalyze complex cycloisomerization cascades. acs.org For example, gold-catalyzed oxidative cyclization can transform aryl propargyl ethers into chroman-3-ones, and similar strategies could be envisioned for this compound to create complex fused heterocyclic systems. rsc.org Another fascinating possibility is the ring expansion of related systems, where gold catalysis has been used to convert 2-alkynyl-1,2-dihydropyridines into functionalized azepines, suggesting that the azepan-2-one (B1668282) ring itself could potentially participate in skeletal rearrangements. rsc.org

Radical-Mediated Transformations: The development of regioselectivity-tunable functionalization of 1,3-enynes via radical pathways suggests new possibilities for the propargyl group. acs.org Such methods could allow for the controlled addition of various functional groups across the triple bond, moving beyond traditional nucleophilic additions.

Deoxygenative Functionalization: A truly unprecedented reactivity mode involves the direct functionalization of the lactam's carbonyl group. Recent breakthroughs have shown the deoxygenative alkynylation of amides (C=O bond cleavage) to form ynamines. rsc.org Applying this type of transformation to a cyclic amide like this compound could provide direct access to highly reactive enamines or other unsaturated seven-membered rings, a significant departure from conventional lactam chemistry.

Integration into Advanced Functional Material Architectures

The structure of this compound makes it an ideal monomer for creating advanced polymers and functional materials. The lactam portion can undergo ring-opening polymerization (ROP) to form a polyamide backbone, while the pendant propargyl group serves as a versatile handle for post-polymerization modification.

"Clickable" and Functional Polymers: The terminal alkyne is perfectly suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This allows for the straightforward attachment of a vast range of functionalities (e.g., bioactive molecules, fluorophores, cross-linking agents) to a polyamide backbone derived from the lactam. acs.org This strategy enables the creation of materials with precisely tailored properties.

Biodegradable Polymers: Aliphatic polyesters and polyamides are leading classes of synthetic biodegradable polymers. rsc.org The polyamide chain resulting from the ROP of this compound would be analogous to Nylon-6, but with regularly spaced functional handles. This opens the possibility of creating functional, biodegradable materials for applications in medicine (e.g., tissue scaffolds, drug delivery systems) and sustainable plastics. rsc.orgmdpi.com

Gas Separation and Porous Materials: Polymer networks containing lactam groups have shown favorable interactions with CO2, making them promising for gas separation applications. researchgate.net By polymerizing this compound and subsequently using the propargyl groups to cross-link the chains, it may be possible to create porous organic polymers with high surface areas and selectivity for CO2 capture.

Interdisciplinary Research at the Interface of Organic Synthesis and Materials Science

The full potential of this compound will be realized through research that bridges the gap between molecular synthesis and materials engineering. This interdisciplinary approach is a growing theme in modern chemistry. researchgate.net

From Monomer Design to Material Function: The development of novel catalytic systems (Section 7.1) directly enables the efficient synthesis of specialized monomers like this compound. Understanding its unique reactivity (Section 7.2) allows chemists to perform targeted modifications, either at the monomer stage or on the final polymer. This synthetic control is crucial for materials scientists to systematically tune the macroscopic properties of the resulting materials—such as mechanical strength, thermal stability, biodegradability, and surface chemistry—for specific applications. researchgate.netacms2025.jp

Computational and Data-Driven Discovery: The integration of information science and machine learning is set to transform how new materials are developed. digi-tos.jp By creating databases of monomer structures, polymerization conditions, and resulting material properties, researchers can use AI to predict the performance of new materials derived from monomers like this compound. This "digital organic synthesis" approach can accelerate the discovery cycle, reducing the time and resources needed to develop advanced materials with unprecedented capabilities. digi-tos.jp The synergy between synthetic organic chemistry and materials science, powered by new digital tools, represents the future frontier for creating innovative solutions to global challenges.

常见问题

Basic Question: What synthetic methodologies are optimal for preparing 1-(Prop-2-yn-1-yl)azepan-2-one, and how can reaction parameters be systematically optimized?

Methodological Answer:

- Key Parameters : Focus on varying catalysts (e.g., transition metals for alkyne coupling), solvents (polar aprotic vs. ethers), and temperature gradients to assess yield and purity.

- Analytical Validation : Use thin-layer chromatography (TLC) for reaction monitoring and high-performance liquid chromatography (HPLC) for purity assessment.

- Reference Synthesis : While direct synthesis protocols for this compound are scarce, analogous methodologies (e.g., Claisen-Schmidt condensations) from ketone-alkyne coupling reactions can be adapted .

Basic Question: Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Methodological Answer:

- Spectroscopy :

- NMR : Employ - and -NMR to confirm the azepan-2-one backbone and propargyl substitution.

- IR : Identify carbonyl (C=O, ~1700 cm) and alkyne (C≡C, ~2100 cm) stretches.

- Crystallography : Use X-ray diffraction (XRD) with SHELXL for refinement. Optimize crystal growth via slow evaporation in dichloromethane/hexane mixtures .

Advanced Question: How can computational chemistry resolve discrepancies between predicted and observed conformational behavior of this compound?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate ring puckering and alkyne orientation using software like Gaussian or ORCA. Compare torsional angles with XRD data.

- Density Functional Theory (DFT) : Calculate energy barriers for ring inversion and validate against experimental NMR line-shape analysis.

- Software Integration : Use Mercury CSD for visualizing packing motifs and intermolecular interactions .

Advanced Question: What experimental designs are robust for analyzing the compound’s stability under varying pH and thermal conditions?

Methodological Answer:

- Controlled Degradation Studies :

- pH Stability : Prepare buffer solutions (pH 1–13) and monitor decomposition via UV-Vis spectroscopy at 24-hour intervals.

- Thermal Stress : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., 100–200°C).

- Data Interpretation : Apply Arrhenius kinetics to extrapolate shelf-life under ambient conditions. Reference AP® Physics guidelines for systematic data collection .

Basic Question: How should researchers approach crystallization challenges for high-resolution XRD analysis?

Methodological Answer:

- Solvent Screening : Test solvent pairs (e.g., ethanol/water, acetone/hexane) for slow evaporation.

- Crystal Quality Metrics : Aim for crystals with diffraction resolution ≤ 0.8 Å. Use SHELXL’s TWINABS for handling twinning or disorder .

Advanced Question: What statistical frameworks are suitable for multivariate analysis of the compound’s bioactivity data?

Methodological Answer:

- High-Throughput Screening (HTS) : Use principal component analysis (PCA) to reduce dimensionality in IC datasets.

- Machine Learning : Train random forest models on structural descriptors (e.g., AlogP, topological polar surface area) to predict activity trends.

- Validation : Cross-reference with EPOC questionnaire methodologies for robust statistical design .

Basic Question: What purification strategies are effective for isolating this compound from byproducts?

Methodological Answer:

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients (10–50%).

- Recrystallization : Optimize solvent polarity (e.g., ethanol for azepan-2-one derivatives) to enhance crystal yield .

Advanced Question: How can researchers reconcile contradictory data between theoretical reactivity models and experimental results for the propargyl group?

Methodological Answer:

- Mechanistic Probes :

- Conduct kinetic isotope effect (KIE) studies to validate proposed reaction pathways.

- Use -labeling to track alkyne participation in cross-coupling reactions.

- Theoretical Framework : Align hypotheses with Hofstede’s model of scientific argumentation, ensuring iterative refinement between computation and experiment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。